1-[(4-nitrobenzyl)oxy]-1H-imidazole
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Overview
Description
1-[(4-nitrobenzyl)oxy]-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a 4-nitrobenzyl group
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s known that imidazole derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The nitrobenzyl group in the compound could potentially undergo a reduction reaction to form an amine group .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the synthesis of natural products such as histidine, purine, histamine, and dna-based structures .
Pharmacokinetics
The compound is known to be a solid at room temperature, which could influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s known that the compound should be stored in a dry environment at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrobenzyl)oxy]-1H-imidazole typically involves the reaction of 1H-imidazole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-nitrobenzyl)oxy]-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products Formed:
Reduction of the nitro group: 1-[(4-aminobenzyl)oxy]-1H-imidazole.
Substitution reactions: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-nitrobenzyl)oxy]-1H-imidazole has several scientific research applications:
Comparison with Similar Compounds
- 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
- 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
Comparison: 1-[(4-nitrobenzyl)oxy]-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The imidazole ring enhances its ability to participate in a wider range of chemical reactions and interact with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methoxy]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-13(15)10-3-1-9(2-4-10)7-16-12-6-5-11-8-12/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFADXKNVDJROIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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